3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid
Description
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid (CAS: 1523058-48-1) is a cyclobutane derivative characterized by a hydroxyl (-OH) and a propargyl (prop-2-yn-1-yl) group attached to the cyclobutane ring at position 3. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.17 g/mol . The compound’s stereochemistry remains unspecified in available literature, but the spatial arrangement of substituents likely influences its physicochemical and reactivity profiles.
Properties
IUPAC Name |
3-hydroxy-3-prop-2-ynylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-8(11)4-6(5-8)7(9)10/h1,6,11H,3-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMBCQLCVZNDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CC(C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with propargyl bromide in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 3-Oxo-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid.
Reduction: 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanemethanol.
Substitution: Various substituted cyclobutanecarboxylic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, respectively.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features of 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid with analogous compounds:
Key Comparative Insights
Functional Group Impact on Reactivity: The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), unlike the trifluoromethyl group in CAS 1163729-49-4, which enhances electron-withdrawing effects and metabolic stability .
Steric and Stereochemical Effects :
- The cis configuration in cis-3-hydroxycyclobutanecarboxylic acid creates distinct spatial constraints compared to the trans isomer in CAS 13043-49-7, affecting crystal packing and intermolecular interactions .
- The bulky 2-hydroxypropan-2-yl group in CAS 13043-49-7 introduces steric hindrance, likely reducing reaction rates in esterification or amidation compared to the smaller propargyl group .
Physicochemical Properties :
- The trifluoropropyl group in CAS 1500716-33-5 increases lipophilicity (logP) relative to the propargyl group, influencing membrane permeability in biological systems .
- Cyclobutanecarboxylic acid (CAS 3721-95-7), lacking substituents, exhibits higher acidity (pKa ~4.5) compared to hydroxylated derivatives, where intramolecular hydrogen bonding may modulate acidity .
Synthetic and Application Potential: The target compound’s propargyl group positions it as a candidate for click chemistry in drug discovery, whereas the trifluoromethyl analog (CAS 1163729-49-4) may find use in agrochemicals due to fluorine’s resistance to metabolic degradation . Radical-mediated synthesis pathways, as suggested by alkyl radical rearrangements in cyclobutane esters (), could apply to the target compound but require experimental validation .
Biological Activity
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid, a compound with the molecular formula CHO, is gaining attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 154.16 g/mol
- CAS Number : 1523058-48-1
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Boiling Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may function as a modulator of specific receptors involved in metabolic processes, particularly those related to fatty acid metabolism.
Key Mechanisms:
- Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist for GPR (G-protein coupled receptors), influencing metabolic pathways and potentially aiding in conditions like obesity and diabetes .
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
In Vitro Studies
In vitro experiments have demonstrated that derivatives of cyclobutanecarboxylic acids exhibit significant biological activity, particularly against certain cancer cell lines. For instance, analogs have shown micromolar activity as GPR-40 agonists, which is relevant for therapeutic applications in metabolic disorders .
Case Studies
- Case Study on GPR Activation : A study focused on the synthesis of various cyclobutanecarboxylic acid derivatives revealed their efficacy as GPR agonists. The results indicated that these compounds could modulate insulin secretion and enhance glucose uptake in vitro .
- Antioxidant Potential : Another investigation assessed the antioxidant capacity of related compounds, suggesting that structural modifications could enhance their efficacy against oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
